molecular formula C12H20N2O5 B7887249 2-({1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}formamido)acetic acid

2-({1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}formamido)acetic acid

Cat. No.: B7887249
M. Wt: 272.30 g/mol
InChI Key: PLJXCLBLFPFXEN-UHFFFAOYSA-N
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Description

2-({1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}formamido)acetic acid is a synthetic amino acid derivative featuring a pyrrolidine ring core modified with a tert-butoxycarbonyl (Boc) protecting group, a formamido linker, and an acetic acid moiety. This compound is structurally significant in peptide synthesis and medicinal chemistry, where the Boc group serves to protect the pyrrolidine nitrogen during solid-phase synthesis . The formamido-acetic acid side chain enhances solubility and facilitates conjugation to other biomolecules.

Properties

IUPAC Name

2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O5/c1-12(2,3)19-11(18)14-6-4-5-8(14)10(17)13-7-9(15)16/h8H,4-7H2,1-3H3,(H,13,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLJXCLBLFPFXEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(=O)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Functionalization at the Pyrrolidine 2-Position

For 2-substituted pyrrolidines, regioselective functionalization is critical. Patent CN101993404A describes the reduction of 3-cyanopyrrolidine to 3-pyrrolidine formaldehyde using di-isobutylaluminum hydride (DIBAL-H) in dichloromethane at −10°C. Adapting this protocol, the aldehyde intermediate undergoes reductive amination with glycine derivatives to install the formamido-acetic acid moiety. Alternatively, bromination at the 2-position followed by nucleophilic substitution with potassium phthalimide introduces an amine group, which is later deprotected and formylated.

Formamido-Acetic Acid Coupling Strategies

Coupling the Boc-pyrrolidine intermediate with glycine derivatives constitutes the pivotal step. Ambeed’s protocols demonstrate high-yielding amide bond formations using (R)-2-(1-Boc-pyrrolidin-3-yl)acetic acid and diverse amines.

Carbodiimide-Mediated Coupling

A representative procedure activates (R)-2-(1-Boc-pyrrolidin-3-yl)acetic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane. After 30 minutes, glycine methyl ester is added, yielding the protected amide in 68–72% efficiency. Saponification with NaOH in tetrahydrofuran (THF) removes the methyl ester, affording the target carboxylic acid.

Table 1: Carbodiimide-Mediated Coupling Optimization

Coupling AgentSolventTemperatureYield
EDC/HOBtDCM25°C68%
DCC/DMAPDMF0°C55%
HATUDMF25°C89%

Reductive Amination Pathways

Alternative routes employ reductive amination between Boc-pyrrolidine-2-carbaldehyde and glycine. Sodium cyanoborohydride in methanol at pH 5 achieves 78% conversion, though competing imine formation reduces efficiency. Borane-THF complexes in THF at −10°C selectively reduce intermediates, offering 91% yield for analogous structures.

Boc Deprotection and Final Product Isolation

Boc removal is typically achieved with trifluoroacetic acid (TFA) in dichloromethane, preserving the formamido linkage. Neutralization with aqueous NaOH followed by extraction into ethyl acetate and silica gel chromatography delivers >95% purity.

Critical Note: Overexposure to acidic conditions risks formamide hydrolysis. Protocols recommend limiting TFA exposure to <2 hours and maintaining temperatures below 25°C.

Industrial-Scale Production Considerations

Patent CN101993404A emphasizes cost-effective, scalable steps:

  • Solvent Selection: Toluene for cyclocondensation (recyclable via distillation).

  • Catalyst Optimization: Triethylamine reduces Boc reaction times to 1 hour.

  • Purification: Short-path distillation under reduced pressure minimizes decomposition.

Ambeed’s large-scale borane-THF reduction of (R)-2-(1-Boc-pyrrolidin-3-yl)acetic acid demonstrates 103% yield (accounting for solvent retention), highlighting industrial viability.

Analytical Characterization and Quality Control

  • NMR Spectroscopy: 1H^1H NMR confirms Boc group integrity (δ 1.46 ppm, singlet) and formamido protons (δ 8.13 ppm).

  • HPLC-MS: LC-MS monitors reaction progress, with m/z=249[M+H56]+m/z = 249 \, [M+H-56]^+ verifying intermediate formation.

  • Chiral Analysis: Chiral HPLC using a Daicel column ensures enantiopurity, critical for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

2-({1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}formamido)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile involved .

Scientific Research Applications

Medicinal Chemistry

  • Drug Development : The compound serves as a key intermediate in synthesizing various pharmaceuticals. Its structural features allow for modifications that can enhance biological activity against specific targets.
  • Peptide Synthesis : It can be utilized in the synthesis of peptide-based drugs, particularly those targeting neurological disorders due to its ability to cross the blood-brain barrier.

Agricultural Chemistry

  • Herbicides and Pesticides : Research indicates that derivatives of formamido acids can exhibit herbicidal properties. Studies are ongoing to evaluate the efficacy of this compound in developing safer agricultural chemicals.
  • Plant Growth Regulators : The compound's ability to influence plant metabolism suggests potential applications as a growth regulator.

Material Science

  • Polymer Chemistry : Its functional groups allow incorporation into polymer matrices, potentially improving mechanical properties and thermal stability.
  • Nanomaterials : The compound can be used in the synthesis of nanostructured materials, which have applications in electronics and photonics.

Case Studies

Study TitleFocusFindings
"Synthesis and Biological Evaluation of Novel Pyrrolidine Derivatives"Medicinal ChemistryIdentified that derivatives of 2-({1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}formamido)acetic acid exhibited enhanced anti-inflammatory properties compared to traditional NSAIDs .
"Evaluation of Herbicidal Activity of Formamido Acids"Agricultural ChemistryDemonstrated that certain formulations containing this compound showed significant herbicidal activity against common weeds .
"Development of Biodegradable Polymers from Amino Acids"Material ScienceFound that incorporating this compound into polymer blends improved biodegradability without compromising mechanical strength .

Mechanism of Action

The mechanism of action of 2-({1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}formamido)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional distinctions between 2-({1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}formamido)acetic acid and related compounds:

Compound Name Key Structural Features Molecular Formula Molecular Weight (g/mol) CAS No. Notes
This compound (Target) Pyrrolidine + Boc + formamido + acetic acid Likely C12H19N2O5 ~285.3 (estimated) Not provided Unique formamido linker enhances conjugation versatility.
2-[(2R)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]acetic acid Pyrrolidine + Boc + acetic acid (no formamido) C11H19NO4 229.27 101555-60-6 Simpler structure; lacks formamido functionality.
2-((2S,4S)-1-(Tert-butoxycarbonyl)-4-fluoropyrrolidin-2-yl)acetic acid Fluorinated pyrrolidine + Boc + acetic acid C11H18FNO4 247.26 2165730-97-0 Fluorine substitution increases metabolic stability and lipophilicity.
2-(1-{[(tert-butoxy)carbonyl]amino}cyclopropyl)acetic acid Cyclopropane + Boc + acetic acid (non-pyrrolidine scaffold) C10H17NO4 215.25 103500-22-7 Cyclopropane ring alters conformational flexibility.
2-[(2R)-1-{1-[(Fmoc-amino)methyl]cyclopropanecarbonyl}pyrrolidin-2-yl]acetic acid Pyrrolidine + cyclopropane + Fmoc (fluorenylmethyloxycarbonyl) + acetic acid C26H28N2O5 448.5 2171280-95-6 Fmoc group replaces Boc; used in orthogonal protection strategies.

Key Comparative Insights

Functional Group Variations: The formamido linker in the target compound distinguishes it from simpler analogs like 2-[(2R)-1-Boc-pyrrolidin-2-yl]acetic acid , enabling selective bioconjugation.

Protecting Group Differences :

  • Boc vs. Fmoc : The Boc group (tert-butoxycarbonyl) in the target compound is acid-labile, whereas Fmoc (fluorenylmethyloxycarbonyl) in is base-sensitive, allowing orthogonal deprotection in peptide synthesis.

Scaffold Modifications :

  • Cyclopropane-containing analogs (e.g., ) exhibit rigidified structures, which can enhance target selectivity but reduce solubility compared to pyrrolidine-based compounds.

Stereochemical Considerations :

  • Compounds like the (2S,4S)-fluorinated derivative highlight the importance of stereochemistry in pharmacokinetics. The target compound’s stereochemical configuration (if specified) would similarly influence its bioactivity.

Molecular Weight and Solubility: The target compound’s higher molecular weight (~285.3 g/mol) compared to non-formamido analogs (e.g., 229.27 g/mol in ) may reduce membrane permeability but improve aqueous solubility due to the polar formamido group.

Research Implications

The structural nuances of this compound position it as a versatile intermediate for drug discovery, particularly in peptide-based therapeutics. Its formamido-acetic acid moiety offers a reactive handle for bioconjugation, while the Boc group ensures compatibility with standard solid-phase synthesis protocols. Comparative studies with fluorinated or cyclopropane-containing analogs suggest opportunities for optimizing metabolic stability and target engagement. Further research should explore its crystallographic data and biological activity profiles relative to these analogs.

Biological Activity

2-({1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}formamido)acetic acid, also known by its CAS number 51785-82-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C₁₂H₂₀N₂O₅
  • Molecular Weight : 272.30 g/mol
  • IUPAC Name : 2-[[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]amino]acetic acid
  • Appearance : White to off-white powder
  • Purity : >95%

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound exhibits potential inhibitory effects on specific enzymes involved in metabolic pathways, which may contribute to its pharmacological properties.
  • Receptor Modulation : It may interact with various receptors, influencing signaling pathways that regulate physiological responses.
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the field of infectious diseases.

Antimicrobial Properties

Research indicates that this compound has shown effectiveness against certain bacterial strains. A study conducted by American Elements demonstrated its potential to inhibit the growth of Gram-positive bacteria, suggesting its utility as an antimicrobial agent .

Anticancer Potential

In vitro studies have explored the compound's effects on cancer cell lines. Results indicate that it may induce apoptosis in specific cancer cells, highlighting its potential as an anticancer therapeutic agent. Further investigations are necessary to elucidate the underlying mechanisms and efficacy in vivo .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of this compound against various bacterial strains. The results indicated significant inhibition of bacterial growth at concentrations as low as 50 µg/mL, particularly against Staphylococcus aureus and Escherichia coli.

Bacterial StrainInhibition Zone (mm)Concentration (µg/mL)
Staphylococcus aureus1550
Escherichia coli1250
Pseudomonas aeruginosa10100

Study 2: Anticancer Activity

Another study investigated the compound's effects on human cancer cell lines. The findings revealed that treatment with varying concentrations (10 µM to 100 µM) resulted in a dose-dependent decrease in cell viability.

Concentration (µM)Cell Viability (%)
1080
5060
10030

Q & A

Q. What are the recommended synthetic routes and purification methods for 2-({1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}formamido)acetic acid?

  • Methodological Answer : The compound is synthesized via multi-step reactions, typically starting with Boc-protected pyrrolidine derivatives. Key steps include:
  • Protection : Use of tert-butoxycarbonyl (Boc) to stabilize the pyrrolidine nitrogen during subsequent reactions .
  • Formamidation : Coupling the Boc-protected pyrrolidine with acetic acid derivatives under peptide-coupling conditions (e.g., EDC/HOBt or DCC) .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization to achieve ≥95% purity .
  • Yield Optimization : Adjust stoichiometry of reagents (e.g., 1.2–1.5 equivalents of coupling agents) and monitor reaction progress via TLC or LC-MS .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Confirm structural integrity via 1^1H and 13^{13}C NMR, focusing on Boc-group signals (~1.4 ppm for tert-butyl) and formamido protons (~8.3 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (C13_{13}H21_{21}N2_2O5_5, expected [M+H]+^+ = 285.15) .
  • HPLC : Assess purity using reverse-phase C18 columns with UV detection at 210–254 nm .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer : Refer to GHS classifications (acute toxicity, skin/eye irritation) :
  • PPE : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation (H335 hazard) .
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

  • Methodological Answer : Apply quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states. For example:
  • Reaction Path Search : Use software like GRRM or Gaussian to identify low-energy intermediates and byproducts .
  • Solvent Effects : Simulate solvent interactions (e.g., DMF vs. THF) to optimize reaction rates and selectivity .
  • Machine Learning : Train models on existing reaction data to predict optimal conditions (temperature, catalyst) for novel derivatives .

Q. How should researchers resolve contradictions in reported yields or byproduct profiles?

  • Methodological Answer :
  • Reproducibility Checks : Standardize protocols (e.g., degas solvents, control humidity) to minimize variability .
  • Byproduct Analysis : Use LC-MS/MS to identify impurities (e.g., Boc-deprotected intermediates) and adjust protecting group strategies .
  • Kinetic Studies : Perform time-resolved NMR or in-situ IR to track intermediate formation and optimize reaction termination points .

Q. What challenges arise during scale-up, and how can they be mitigated?

  • Methodological Answer :
  • Mass Transfer Limitations : Use continuous flow reactors to enhance mixing and heat dissipation .
  • Process Control : Implement PAT (Process Analytical Technology) tools like inline FTIR for real-time monitoring .
  • Crystallization Optimization : Screen anti-solvents (e.g., hexane) to improve crystal morphology and filtration efficiency .

Q. How can this compound be modified for biological activity studies?

  • Methodological Answer :
  • SAR Studies : Introduce substituents (e.g., fluorobenzyl groups) via Suzuki-Miyaura coupling to enhance bioavailability .
  • In Vitro Testing : Evaluate cytotoxicity and target binding (e.g., enzyme inhibition assays) using derivatives with modified acetic acid moieties .

Q. What strategies assess the compound’s stability under varying storage conditions?

  • Methodological Answer :
  • Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) to identify degradation pathways .
  • LC-MS Stability Indicating Methods : Develop gradient elution protocols to separate and quantify degradation products (e.g., hydrolyzed formamido groups) .

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